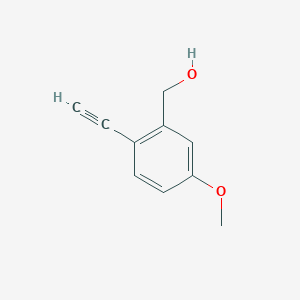

(2-Ethynyl-5-methoxyphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-ethynyl-5-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-3-8-4-5-10(12-2)6-9(8)7-11/h1,4-6,11H,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJLXTSBINZMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C#C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648239 | |

| Record name | (2-Ethynyl-5-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89414-50-6 | |

| Record name | (2-Ethynyl-5-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Properties of 2 Ethynyl 5 Methoxyphenyl Methanol

The fundamental chemical and physical properties of (2-Ethynyl-5-methoxyphenyl)methanol are summarized in the table below.

| Property | Value |

| IUPAC Name | (2-Ethynyl-5-methoxyphenyl)methanol |

| CAS Number | 89414-50-6 |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| Physical Form | Light yellow to yellow powder or crystals |

| Purity | Typically ≥95% |

| Storage Temperature | Refrigerator |

Data sourced from commercial suppliers. sigmaaldrich.com

Chemical Reactivity and Transformations of 2 Ethynyl 5 Methoxyphenyl Methanol

Versatile Chemical Transformations Mediated by the Ethynyl (B1212043) Group

The terminal alkyne, or ethynyl group, is a cornerstone of this molecule's reactivity, participating in a variety of coupling and cycloaddition reactions. myskinrecipes.com

The ethynyl group of (2-Ethynyl-5-methoxyphenyl)methanol readily participates in various coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are often catalyzed by transition metals. While specific mechanistic studies on (2-Ethynyl-5-methoxyphenyl)methanol are not extensively detailed in the provided results, the general mechanisms for terminal alkynes are well-established and applicable. For instance, in Sonogashira coupling, a palladium catalyst and a copper co-catalyst facilitate the reaction between a terminal alkyne and an aryl or vinyl halide. The mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with a palladium(II) complex, followed by reductive elimination to yield the coupled product.

The ethynyl group is a key participant in cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govaatbio.com This reaction joins an alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. nih.gov The reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. beilstein-journals.org The process is initiated by the in-situ reduction of a copper(II) salt, like copper(II) sulfate, by a reducing agent such as sodium ascorbate. broadpharm.com A stabilizing ligand, for instance, tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is often employed to prevent the oxidation of the active Cu(I) catalyst. broadpharm.com This methodology allows for the reliable and efficient synthesis of triazole-containing compounds. broadpharm.com

Table 1: Key Features of Azide-Alkyne Click Chemistry

| Feature | Description |

| Reactants | Terminal alkyne (e.g., (2-Ethynyl-5-methoxyphenyl)methanol) and an azide. |

| Catalyst | Typically a Copper(I) salt, often generated in-situ from CuSO₄ and a reducing agent. broadpharm.com |

| Product | A 1,4-disubstituted 1,2,3-triazole. nih.gov |

| Advantages | High yield, stereospecificity, mild reaction conditions, and wide applicability in bioconjugation and materials science. nih.govaatbio.com |

Reactivity of the Hydroxyl and Methoxy (B1213986) Moieties

The hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl ring also contribute to the chemical persona of (2-Ethynyl-5-methoxyphenyl)methanol. The hydroxyl group can undergo typical alcohol reactions such as esterification or conversion to an ether. The methoxy group is generally less reactive but influences the electronic properties of the aromatic ring. wikipedia.org As an electron-donating group at the meta-position relative to the ethynyl group, the methoxy group can influence the reactivity of the aromatic ring in electrophilic substitution reactions. wikipedia.org

Intramolecular Cyclization Pathways and Product Diversification

The strategic positioning of the ethynyl and hydroxyl groups in (2-Ethynyl-5-methoxyphenyl)methanol allows for intramolecular cyclization reactions, leading to the formation of various heterocyclic compounds. While specific examples for this exact molecule are not provided in the search results, analogous structures suggest that under appropriate conditions (e.g., treatment with a base or a transition metal catalyst), the hydroxyl group can attack the ethynyl group, leading to the formation of cyclic ethers. This pathway offers a route to structurally diverse and potentially biologically active molecules.

Reactions with Organometallic Reagents

The ethynyl proton of (2-Ethynyl-5-methoxyphenyl)methanol is acidic and can be deprotonated by strong bases or organometallic reagents, such as Grignard reagents or organolithium compounds. The resulting metal acetylide is a potent nucleophile that can react with a variety of electrophiles, including aldehydes, ketones, and alkyl halides. This reactivity allows for the extension of the carbon chain and the introduction of new functional groups at the ethynyl position, further expanding the synthetic utility of this versatile building block.

Advanced Spectroscopic and Structural Characterization of 2 Ethynyl 5 Methoxyphenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (2-Ethynyl-5-methoxyphenyl)methanol and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of (2-Ethynyl-5-methoxyphenyl)methanol, distinct signals corresponding to the ethynyl (B1212043), methoxy (B1213986), aromatic, and benzylic protons are observed. The chemical shifts of the aromatic protons are influenced by the electron-donating methoxy group and the electron-withdrawing ethynyl group.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The spectra show characteristic signals for the alkynyl carbons, the methoxy carbon, the aromatic carbons, and the hydroxymethyl carbon. The precise chemical shifts can vary slightly depending on the solvent and the specific derivative being analyzed.

A representative, though not exhaustive, compilation of NMR data for related methoxyphenyl derivatives is provided below to illustrate the typical chemical shift ranges.

Table 1: Representative ¹H and ¹³C NMR Data for Methoxyphenyl Derivatives

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

|---|---|---|

| (R)-(2-Chlorophenyl)(phenyl)methanol | 2.37 (s, 1H), 6.23 (d, J = 3.2 Hz, 1H), 7.21–7.41 (m, 8H), 7.60–7.62 (m, 2H) rsc.org | 72.70, 126.98, 127.15, 127.82, 128.07, 128.52, 128.80, 129.60, 132.54, 141.02, 142.26 rsc.org |

| (S)-1-(4-Methylphenyl)ethanol | 1.48 (d, J = 6.4 Hz, 3H), 1.91 (s, 1H), 2.35 (s, 3H), 4.85 (q, J = 4.8 Hz, 1H), 7.16 (d, J = 7.6 Hz, 2H), 7.26 (d, J = 7.2 Hz, 2H) rsc.org | 21.1, 25.1, 70.3, 125.4, 129.2, 137.2, 142.9 rsc.org |

Note: The data presented is for illustrative purposes and represents related structures. The exact chemical shifts for (2-Ethynyl-5-methoxyphenyl)methanol may vary.

Mass Spectrometry Techniques (e.g., LC-MS)

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of (2-Ethynyl-5-methoxyphenyl)methanol. When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of the compound from complex mixtures, which is particularly useful in monitoring reactions and assessing purity. nih.gov

The high sensitivity and selectivity of LC-MS make it a powerful tool. nih.gov In the mass spectrum of (2-Ethynyl-5-methoxyphenyl)methanol, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight of 162.19 g/mol . biosynth.com Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, the loss of a water molecule from the molecular ion can be a characteristic fragmentation pathway for alcohols.

Predicted collision cross-section (CCS) values for different adducts of (2-Ethynyl-5-methoxyphenyl)methanol can be calculated to aid in its identification. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for (2-Ethynyl-5-methoxyphenyl)methanol Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 163.07536 | 133.2 |

| [M+Na]⁺ | 185.05730 | 144.3 |

| [M-H]⁻ | 161.06080 | 134.8 |

| [M+NH₄]⁺ | 180.10190 | 151.5 |

| [M+K]⁺ | 201.03124 | 140.4 |

| [M+H-H₂O]⁺ | 145.06534 | 122.3 |

| [M+HCOO]⁻ | 207.06628 | 150.9 |

| [M+CH₃COO]⁻ | 221.08193 | 185.0 |

Data sourced from predicted values and may not represent experimental results. uni.lu

Supramolecular Interactions and Crystal Packing Analysis

The way molecules of (2-Ethynyl-5-methoxyphenyl)methanol arrange themselves in a crystal is governed by a variety of non-covalent interactions. nih.gov These interactions are crucial in determining the physical properties of the solid material.

Hydrogen bonds are among the most significant intermolecular forces directing the crystal packing of (2-Ethynyl-5-methoxyphenyl)methanol. erciyes.edu.tr The hydroxyl group of the methanol (B129727) moiety can act as both a hydrogen bond donor and acceptor, leading to the formation of extended networks. researchgate.net For instance, methanol molecules on metal surfaces can form chains and hexamers through hydrogen bonding. researchgate.netnih.gov In the crystal structure of related compounds, N—H⋯O and C—H⋯O hydrogen bonds have been observed to form supramolecular chains. researchgate.net

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. nih.gov It maps the electron distribution of a molecule within the crystal, highlighting regions of close contact between neighboring molecules. For related structures, Hirshfeld analysis has shown that H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O contacts are the most significant contributors to the crystal packing. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. thaiscience.info Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net For (2-Ethynyl-5-methoxyphenyl)methanol, the oxygen atoms of the hydroxyl and methoxy groups would be expected to be regions of negative electrostatic potential, while the hydrogen atoms of the hydroxyl group and the ethynyl group would be regions of positive potential.

Computational Chemistry Studies on 2 Ethynyl 5 Methoxyphenyl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations can determine various electronic and structural parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comscirp.org A smaller gap suggests that the molecule is more polarizable and reactive. The distribution of these frontier orbitals can reveal the most probable sites for electrophilic and nucleophilic attack. For instance, the molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution and identifies electron-rich and electron-poor regions of the molecule. scirp.org

In the case of (2-Ethynyl-5-methoxyphenyl)methanol, the oxygen atom of the methoxy (B1213986) group and the hydroxyl group are expected to be electron-rich regions, while the ethynyl (B1212043) group and the aromatic protons would be relatively electron-poor. These calculations can also provide optimized bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule's most stable conformation. researchgate.net Furthermore, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) spectra to support the structural characterization of the compound. mdpi.com

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Mapping of electron density | Identifies sites for electrophilic and nucleophilic attack. scirp.org |

Molecular Modeling for Structure-Activity Relationship (SAR) Insights

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the design and optimization of biologically active compounds. researchgate.net Molecular modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, are central to modern SAR investigations. nih.gov These methods are used to understand how a molecule like (2-Ethynyl-5-methoxyphenyl)methanol might interact with a biological target, such as an enzyme or a receptor, and how modifications to its structure would affect this interaction and its biological activity.

Molecular docking simulations can predict the preferred orientation and binding affinity of (2-Ethynyl-5-methoxyphenyl)methanol within the active site of a target protein. researchgate.net For instance, if this compound is being investigated as a kinase inhibitor, docking studies would model its interactions with the ATP-binding pocket of the kinase. These simulations can identify key interactions, such as hydrogen bonds between the hydroxyl group of the methanol (B129727) moiety and amino acid residues in the active site, or pi-pi stacking interactions involving the phenyl ring.

Building on these insights, a systematic SAR study can be computationally explored. This involves creating a virtual library of analogs of (2-Ethynyl-5-methoxyphenyl)methanol with modifications at specific positions—for example, altering the substituent on the phenyl ring, changing the position of the methoxy group, or replacing the ethynyl group with other functionalities. By docking these analogs and calculating their binding energies, researchers can build a QSAR model. This model mathematically relates the structural features of the molecules to their predicted biological activity, guiding the synthesis of more potent and selective compounds. researchgate.net

| Analog Modification | Predicted Effect on Activity | Rationale from Modeling |

|---|---|---|

| Replacement of -OH with -OCH3 | Decreased activity | Loss of a key hydrogen bond donor. |

| Shifting methoxy group to para-position | Altered binding orientation | Changes in steric and electronic interactions within the binding pocket. |

| Replacement of ethynyl with cyano group | Potentially increased activity | Enhanced dipole-dipole interactions with the target. |

| Addition of a second methoxy group | Variable effect | Depends on steric clashes and potential for new interactions. |

Prediction of Pharmacokinetic Parameters (e.g., ADME Analysis)

In the process of drug discovery, a compound's biological activity is only one aspect of its potential as a therapeutic agent. Its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—are equally critical. windows.netnih.gov In silico ADME prediction has become a standard practice in the early stages of drug development to filter out compounds that are likely to have poor pharmacokinetic profiles, thereby saving time and resources. windows.netnih.gov

Various computational models and software tools are available to predict the ADME properties of a molecule like (2-Ethynyl-5-methoxyphenyl)methanol based on its structure. expasy.orgphytojournal.com These predictions are based on large datasets of experimentally determined properties of known drugs and other chemical compounds. Key parameters that are often evaluated include lipophilicity (logP), aqueous solubility (logS), the potential to cross the blood-brain barrier (BBB), human intestinal absorption (HIA), and inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. phytojournal.commdpi.com

For (2-Ethynyl-5-methoxyphenyl)methanol, these predictive models can offer valuable insights. For example, a predicted logP value can indicate its likely solubility in both aqueous and lipid environments, which affects its absorption and distribution. Predictions of its interaction with CYP enzymes can suggest its metabolic stability and potential for drug-drug interactions. Furthermore, adherence to established "drug-likeness" rules, such as Lipinski's Rule of Five, can be assessed to gauge its potential as an orally bioavailable drug. mdpi.com

| ADME Parameter | Predicted Value/Classification | Implication for Drug Development |

|---|---|---|

| Lipophilicity (logP) | 2.1 | Good balance between solubility and permeability. |

| Aqueous Solubility (logS) | -2.5 | Moderately soluble. |

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeation | Moderate | May have potential for CNS activity. |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions involving this enzyme. |

| Lipinski's Rule of Five | 0 Violations | Good drug-like properties for oral bioavailability. mdpi.com |

Theoretical Insights into Reaction Mechanisms

Computational chemistry, particularly DFT, is a powerful tool for elucidating the detailed mechanisms of chemical reactions. mdpi.commdpi.com By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This provides a deeper understanding of the factors that control the reaction's outcome and can guide the optimization of reaction conditions.

The synthesis of (2-Ethynyl-5-methoxyphenyl)methanol likely involves reactions such as a Sonogashira coupling to introduce the ethynyl group. Theoretical studies on such cross-coupling reactions can clarify the role of the catalyst, the sequence of elementary steps (e.g., oxidative addition, transmetalation, and reductive elimination), and the energetics of the catalytic cycle. mdpi.com

For the formation of (2-Ethynyl-5-methoxyphenyl)methanol, a computational study could, for example, investigate the mechanism of the Sonogashira coupling between a substituted iodobenzene (B50100) and a protected acetylene, followed by deprotection and reduction. Such a study would involve calculating the geometries and energies of all reactants, intermediates, transition states, and products. The calculated activation barriers for different potential pathways would reveal the most favorable reaction mechanism. These theoretical insights can be invaluable for optimizing reaction yields and selectivity in the laboratory. mdpi.com

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Oxidative Addition | Reactants | 0.0 | Starting materials of the catalytic cycle. |

| Transition State (TS1) | +15.2 | Energy barrier for the oxidative addition step. | |

| Intermediate 1 | -5.6 | Product of the oxidative addition. | |

| Reductive Elimination | Transition State (TS2) | +20.5 | Energy barrier for the final product-forming step. |

| Products | -12.3 | Final products of the catalytic cycle. |

Applications of 2 Ethynyl 5 Methoxyphenyl Methanol and Its Derivatives in Advanced Fields

Medicinal Chemistry and Drug Discovery Scaffolds

The inherent functionalities of (2-Ethynyl-5-methoxyphenyl)methanol make it an attractive starting point for the synthesis of diverse molecular architectures with potential therapeutic applications. The ethynyl (B1212043) group serves as a handle for various coupling reactions, the phenyl ring can be further functionalized, and the methanol (B129727) group can be modified or used to influence solubility and pharmacokinetic properties.

Development of Enzyme Inhibitors (e.g., IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune tolerance by catalyzing the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan. nih.gov In the context of cancer, overexpression of IDO1 by tumor cells helps them evade the immune system. nih.gov Consequently, the development of IDO1 inhibitors has become a significant area of research in cancer immunotherapy.

While no studies directly report the use of (2-Ethynyl-5-methoxyphenyl)methanol derivatives as IDO1 inhibitors, the structural features of this compound are relevant to known inhibitor scaffolds. For instance, many potent IDO1 inhibitors feature aromatic or heteroaromatic rings that interact with the enzyme's active site. The phenyl ring of (2-Ethynyl-5-methoxyphenyl)methanol could serve as such a core structure. Furthermore, the ethynyl group offers a versatile point for modification, allowing for the introduction of various functionalities that could enhance binding affinity and selectivity for the IDO1 enzyme. The development of novel IDO1 inhibitors often involves the synthesis of a library of compounds with diverse substitutions on a core scaffold to explore structure-activity relationships.

Exploration as Antagonists for Receptors (e.g., mGlu5)

Metabotropic glutamate (B1630785) receptor 5 (mGlu5) is a G protein-coupled receptor that is widely expressed in the central nervous system and is involved in modulating neuronal excitability and synaptic plasticity. Dysregulation of mGlu5 signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, and addiction. As a result, mGlu5 antagonists have been actively pursued as potential therapeutic agents.

A significant class of mGlu5 antagonists is characterized by the presence of a substituted ethynyl-pyridine or a similar heterocyclic core. For example, 2-methyl-6-(phenylethynyl)pyridine (MPEP) and 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) are well-known selective and potent noncompetitive antagonists of mGluR5. ebi.ac.uk The structure-activity relationship (SAR) studies of these compounds have revealed that the ethynyl linkage is a key structural feature for their antagonist activity. ebi.ac.uknih.gov

The (2-Ethynyl-5-methoxyphenyl)methanol scaffold shares the crucial ethynylphenyl moiety with these potent mGlu5 antagonists. This structural similarity suggests that derivatives of (2-Ethynyl-5-methoxyphenyl)methanol, where the methanol group is replaced or modified and the phenyl ring substitutions are optimized, could be explored for their potential as mGlu5 receptor antagonists. The methoxy (B1213986) group on the phenyl ring could also play a role in modulating the electronic properties and binding interactions of the molecule with the receptor. Further research into the synthesis and biological evaluation of such derivatives is warranted to investigate this potential application.

Design of Bioactive Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of drugs containing at least one heterocyclic ring. The unique structural and electronic properties of heterocycles allow them to interact with biological targets with high specificity. Aryl acetylenic compounds, such as (2-Ethynyl-5-methoxyphenyl)methanol, are valuable precursors for the synthesis of a wide array of heterocyclic systems.

The ethynyl group in (2-Ethynyl-5-methoxyphenyl)methanol is a highly versatile functional group that can participate in various cyclization reactions to form heterocycles. For instance, it can undergo cycloaddition reactions with a variety of partners to construct five- and six-membered rings. The presence of the hydroxyl group in the methanol moiety also offers opportunities for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. Research has demonstrated the synthesis of various heterocycles from N-ethynyl-heterocycles and through hetero-Diels-Alder reactions of thiochalcones. researchgate.netscilit.comnih.govmdpi.com These synthetic strategies could potentially be adapted to (2-Ethynyl-5-methoxyphenyl)methanol to generate novel and structurally diverse heterocyclic compounds with potential biological activities.

In Silico ADME and Toxicity Predictions in Drug Design

Before a compound can be considered a viable drug candidate, it must exhibit acceptable absorption, distribution, metabolism, and excretion (ADME) properties, as well as an acceptable toxicity profile. nih.gov In silico (computer-based) methods are increasingly used in the early stages of drug discovery to predict these properties, thereby reducing the time and cost associated with experimental testing. yale.edumdpi.commdpi.com

For derivatives of (2-Ethynyl-5-methoxyphenyl)methanol, in silico tools could be employed to predict key ADME-Tox parameters. These predictive models use the chemical structure of a compound to estimate properties such as solubility, permeability, metabolic stability, and potential for various types of toxicity. nih.govresearchgate.net For example, the presence of the methoxy group and the hydroxyl group in (2-Ethynyl-5-methoxyphenyl)methanol would be expected to influence its polarity and, consequently, its solubility and permeability. The aromatic ring and the ethynyl group could be sites of metabolism. By analyzing the predicted ADME and toxicity profiles of a series of virtual derivatives, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success in later stages of drug development.

| Compound Class | Predicted Property | Significance in Drug Design |

| Ethynylphenyl Derivatives | Absorption | Influences oral bioavailability. |

| Distribution | Affects the ability to reach the target tissue. | |

| Metabolism | Determines the compound's half-life and potential for drug-drug interactions. | |

| Excretion | Impacts the clearance of the compound from the body. | |

| Toxicity | Identifies potential safety concerns early in the design process. |

Materials Science and Functional Materials Development

The unique electronic and structural features of (2-Ethynyl-5-methoxyphenyl)methanol also make it a promising building block for the creation of advanced functional materials.

Conjugated Polymers and Optoelectronic Applications

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double or triple bonds, which results in delocalized π-electrons. This electronic structure endows them with unique optical and electronic properties, making them suitable for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. mdpi.comscienceandtechnology.com.vn

The ethynyl group in (2-Ethynyl-5-methoxyphenyl)methanol makes it a suitable monomer for the synthesis of conjugated polymers through polymerization reactions such as Glaser coupling or other cross-coupling reactions. The resulting polymers would incorporate the ethynylphenyl moiety into their conjugated backbone. The methoxy and methanol substituents on the phenyl ring could be used to tune the polymer's solubility, morphology, and electronic properties. For instance, the methoxy group is an electron-donating group that can influence the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for optoelectronic device performance. nih.gov The synthesis of poly(1-ethynyl-4-phenoxybenzene) has been reported, demonstrating the feasibility of polymerizing ethynyl-aryl monomers. researchgate.net The resulting polymer exhibited interesting photoluminescence properties. This suggests that polymers derived from (2-Ethynyl-5-methoxyphenyl)methanol could also possess valuable optoelectronic properties for various applications. capes.gov.br

| Monomer | Polymerization Method | Potential Application |

| (2-Ethynyl-5-methoxyphenyl)methanol | Glaser Coupling, Sonogashira Coupling, etc. | Organic Light-Emitting Diodes (OLEDs) |

| Organic Photovoltaics (OPVs) | ||

| Organic Field-Effect Transistors (OFETs) | ||

| Chemical Sensors |

Fluorophores and Luminescent Materials

The ethynyl functionality in (2-Ethynyl-5-methoxyphenyl)methanol serves as a key reactive handle for the construction of extended π-conjugated systems, which are fundamental to the design of fluorescent and luminescent materials. Through cross-coupling reactions, such as the Sonogashira coupling, the aryl-alkyne motif can be readily incorporated into larger chromophores and fluorophores.

While direct research on the fluorescent properties of (2-Ethynyl-5-methoxyphenyl)methanol itself is not extensively documented, its derivatives are instrumental in creating sophisticated luminescent materials. For instance, the core structure is a precursor to more complex aromatic alkynes that are essential in the synthesis of fluorescent metal-organic frameworks (MOFs). A notable example involves a sequential Sonogashira coupling strategy to create precursors for these MOFs, demonstrating the compound's utility in building highly structured, luminescent materials. rsc.org The stepwise synthesis allows for the precise introduction of the ethynylphenyl moiety, which can then be further functionalized to tune the photophysical properties of the final material. rsc.org

The following table outlines a representative reaction for the synthesis of a fluorescent MOF precursor, highlighting the role of aryl alkynes derived from structures similar to (2-Ethynyl-5-methoxyphenyl)methanol.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Application |

| 1,1,2,2-tetrakis(4-bromophenyl)ethene | Trimethylsilylacetylene | Pd catalyst, Ball-milling | Tetrakis(4-((trimethylsilyl)ethynyl)phenyl)ethene | Intermediate for MOF ligand |

| Intermediate | Dimethyl 5-bromoisophthalate | Pd catalyst, Ball-milling | Fluorescent MOF Ligand | Precursor to Metal-Organic Frameworks |

Advanced Coatings and Polymer Development

In the realm of materials science, (2-Ethynyl-5-methoxyphenyl)methanol and its derivatives are gaining attention for their potential in the development of advanced coatings and polymers. The presence of both a polymerizable alkyne group and a reactive hydroxyl group allows for the creation of cross-linked polymers with enhanced thermal and mechanical properties.

The terminal alkyne can participate in various polymerization reactions, including oxidative coupling and click chemistry, to form highly conjugated polymer backbones. These polymers often exhibit interesting optical and electronic properties, making them suitable for applications in organic electronics and sensor technology. Furthermore, the hydroxyl group can be functionalized to introduce other desired properties or to serve as an anchor point for grafting the polymer onto surfaces, leading to the formation of robust and functional coatings.

While specific research detailing the use of (2-Ethynyl-5-methoxyphenyl)methanol in coatings is emerging, its structural motifs are found in monomers used for creating high-performance polymers. The combination of the rigid aromatic ring and the reactive ethynyl group contributes to the formation of polymers with high thermal stability and desirable dielectric constants.

Development of Analytical Reagents and Probes

The structural framework of (2-Ethynyl-5-methoxyphenyl)methanol is a key component in the synthesis of sophisticated analytical reagents and probes, particularly in the field of medical imaging.

Radiochemistry and Imaging Agents

A significant application of derivatives of (2-Ethynyl-5-methoxyphenyl)methanol is in the development of radioligands for Positron Emission Tomography (PET) imaging. The core structure is a viable precursor for the synthesis of PET tracers targeting specific receptors in the brain.

A prominent example is the synthesis of radioligands for the metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in various neurological and psychiatric disorders. The compound 2-(2-(3-[11C]methoxyphenyl)ethynyl)pyridine ([11C]M-MPEP), a close analog of a derivative of (2-Ethynyl-5-methoxyphenyl)methanol, has been successfully developed and utilized as a PET radioligand for imaging mGluR5 in the central nervous system. nih.gov The synthesis of such radioligands often involves the late-stage introduction of a positron-emitting radionuclide, such as Carbon-11, onto a precursor molecule. The (2-Ethynyl-5-methoxyphenyl)methanol framework provides the necessary chemical scaffold that can be readily modified and radiolabeled.

The following table summarizes the key aspects of a representative PET radioligand derived from a similar structural backbone.

| Radioligand | Target | Radionuclide | Application | Key Precursor Feature |

| [11C]M-MPEP | mGluR5 | Carbon-11 | In vivo imaging of brain receptors | Methoxy-substituted phenylethynyl group |

| [11C]BMS-5p | Endothelin-A Receptor | Carbon-11 | In vivo imaging of ETA receptors | Desmethyl precursor for 11C-methylation |

| [18F]FBzBMS | Endothelin-A Receptor | Fluorine-18 | In vivo imaging of ETA receptors | Nitro precursor for 18F-fluorination |

The development of such imaging agents underscores the importance of (2-Ethynyl-5-methoxyphenyl)methanol as a key building block in medicinal chemistry and diagnostic tool development. nih.gov

Role as Key Synthetic Building Blocks

Beyond its specific applications, the fundamental value of (2-Ethynyl-5-methoxyphenyl)methanol lies in its role as a versatile synthetic building block in organic chemistry. Its bifunctional nature, possessing both an alcohol and a terminal alkyne, allows for a wide array of chemical manipulations, making it a valuable intermediate in the total synthesis of complex natural products and pharmaceuticals.

The terminal alkyne is particularly useful for carbon-carbon bond formation through reactions like the Sonogashira, Glaser, and Hay couplings. organic-chemistry.orgntu.edu.tw The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for constructing complex molecular architectures. organic-chemistry.orgbeilstein-journals.orgresearchgate.net The (2-Ethynyl-5-methoxyphenyl)methanol molecule is an ideal substrate for such reactions, enabling the introduction of the methoxy-substituted phenylacetylene (B144264) moiety into a target molecule.

The hydroxyl group, on the other hand, can be easily oxidized to an aldehyde or a carboxylic acid, or converted into other functional groups such as ethers and esters. This dual reactivity allows for orthogonal chemical strategies, where the alkyne and the alcohol can be manipulated independently to build molecular complexity in a controlled manner.

The following table provides examples of chemical transformations that (2-Ethynyl-5-methoxyphenyl)methanol can undergo, highlighting its versatility as a synthetic intermediate.

| Reaction Type | Reagents | Functional Group Transformed | Product Type |

| Sonogashira Coupling | Aryl Halide, Pd catalyst, Cu(I) cocatalyst, Base | Terminal Alkyne | Internal Alkyne |

| Oxidation | PCC, DMP, or other mild oxidizing agents | Primary Alcohol | Aldehyde |

| Etherification | Alkyl Halide, Base | Primary Alcohol | Ether |

| Esterification | Acyl Chloride or Carboxylic Acid with coupling agent | Primary Alcohol | Ester |

The strategic combination of these reactions allows synthetic chemists to utilize (2-Ethynyl-5-methoxyphenyl)methanol as a linchpin in the assembly of a diverse range of complex organic molecules.

Conclusion and Future Research Directions

Summary of Key Research Findings on (2-Ethynyl-5-methoxyphenyl)methanol

Research into (2-Ethynyl-5-methoxyphenyl)methanol has primarily centered on its utility as a key synthetic intermediate. While comprehensive studies dedicated solely to this compound are not abundant, its commercial availability and the reactivity of its functional groups have led to its implicit use in various synthetic endeavors.

The core value of this compound lies in its trifunctional nature. The terminal alkyne group is amenable to a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. organic-chemistry.org This reaction allows for the formation of carbon-carbon bonds, linking the ethynyl (B1212043) group to various aryl or vinyl halides and opening pathways to extended π-conjugated systems. Furthermore, the alkyne can participate in cycloaddition reactions, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form triazole rings. sigmaaldrich.com The hydroxyl group offers a handle for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. acs.org The methoxy (B1213986) group on the phenyl ring influences the electronic properties of the molecule and can be a site for demethylation to a phenol, providing another point for functionalization.

A notable, closely related analogue, (2-ethynylphenyl)methanol, has been demonstrated to undergo gram-scale cascade cycloaddition reactions, highlighting the potential for similar complex transformations with (2-Ethynyl-5-methoxyphenyl)methanol. researchgate.net

Table 1: Physicochemical Properties of (2-Ethynyl-5-methoxyphenyl)methanol sigmaaldrich.combiosynth.com

| Property | Value |

| CAS Number | 89414-50-6 |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| Appearance | Light yellow to yellow powder or crystals |

| Purity | ≥95% |

| Storage Temperature | Refrigerator |

This table is interactive. You can sort and filter the data.

Emerging Avenues in Synthetic Methodologies and Chemical Transformations

The future of research involving (2-Ethynyl-5-methoxyphenyl)methanol is poised to explore more intricate and efficient synthetic methodologies. Advances in catalysis are expected to play a pivotal role.

Advanced Coupling Reactions: While the Sonogashira coupling is well-established, research is moving towards more sustainable and efficient catalytic systems. This includes the use of copper-free conditions and catalysts based on more abundant and less toxic metals. scirp.org The development of one-pot, multi-component reactions starting from (2-Ethynyl-5-methoxyphenyl)methanol would significantly enhance synthetic efficiency.

Cycloaddition Chemistry: The terminal alkyne is a prime candidate for various cycloaddition reactions beyond the standard CuAAC. This includes [3+2] cycloadditions with other dipoles and [4+2] cycloadditions (Diels-Alder reactions) where the alkyne acts as a dienophile. mdpi.com Research into regioselective and stereoselective cycloadditions will be crucial for creating complex, well-defined three-dimensional structures. For instance, cascade cycloadditions, as demonstrated with a similar compound, could lead to the rapid assembly of complex polycyclic systems. researchgate.net

Polymerization: The bifunctional nature of (2-Ethynyl-5-methoxyphenyl)methanol, possessing both an alkyne and a hydroxyl group, makes it an attractive monomer for the synthesis of novel polymers. Poly(arylene ethynylene)s (PAEs) are a class of conjugated polymers with interesting optical and electronic properties. researchgate.netresearchgate.net The inclusion of the hydroxyl group could allow for post-polymerization modification, enabling the tuning of polymer properties such as solubility and processability, or for creating cross-linked materials. mdpi.com

Prospects for Novel Applications in Biomedicine and Advanced Materials

The structural motifs accessible from (2-Ethynyl-5-methoxyphenyl)methanol hold considerable promise for applications in both biomedicine and materials science.

Biomedicinal Chemistry: The ethynyl group is a key pharmacophore in several approved drugs and clinical candidates. Its linear geometry can allow it to act as a rigid linker or to interact with specific binding sites in biological targets. acs.org The triazole ring, readily formed via click chemistry, is a common feature in many biologically active compounds. sigmaaldrich.com Therefore, (2-Ethynyl-5-methoxyphenyl)methanol serves as a valuable starting material for the synthesis of libraries of potential drug candidates. The methoxyphenyl moiety is also present in numerous bioactive molecules and can be crucial for receptor binding. nih.govnih.gov Future research will likely focus on incorporating this building block into the synthesis of targeted therapies, including enzyme inhibitors and receptor modulators.

Advanced Materials: The extended π-conjugated systems that can be synthesized from (2-Ethynyl-5-methoxyphenyl)methanol are of great interest in the field of advanced materials. Poly(arylene ethynylene)s are known for their fluorescence and are being investigated for use in organic light-emitting diodes (OLEDs), sensors, and organic photovoltaics. researchgate.netdntb.gov.ua The ability to functionalize the polymer backbone via the hydroxyl group of the monomer unit could lead to materials with tailored properties for specific applications. For example, the introduction of hydrophilic or hydrophobic side chains could be used to create amphiphilic polymers for self-assembly into nanostructures or for use in biological sensing applications. mdpi.com The development of porous organic polymers from this monomer could also lead to new materials for gas storage and separation.

Q & A

Basic: What are the key physicochemical properties of (2-Ethynyl-5-methoxyphenyl)methanol?

Answer:

The compound (CAS 89414-50-6) has a molecular formula of C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol . It features a benzyl alcohol backbone substituted with a methoxy group at the 5-position and an ethynyl group at the 2-position. Key properties include:

Basic: What synthetic methodologies are reported for (2-Ethynyl-5-methoxyphenyl)methanol?

Answer:

Synthesis typically involves Sonogashira coupling or alkynylation of a pre-functionalized benzyl alcohol derivative. For example:

Halogenated Precursor Route : Start with 2-bromo-5-methoxybenzyl alcohol, react with terminal acetylene under Pd/Cu catalysis .

Mitsunobu Reaction : Use alkynyl alcohols and phenolic derivatives with DIAD/TPP .

Key Challenges : Ensuring regioselectivity and minimizing side reactions (e.g., alkyne dimerization). Optimize catalysts (e.g., Pd(PPh₃)₄) and reaction temperature (60–80°C) .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Keep in amber glass vials under nitrogen at –20°C to prevent oxidation .

- Waste Disposal : Neutralize with dilute HCl before disposal; avoid release into waterways .

Advanced: How can the ethynyl group in this compound be leveraged for bioconjugation or polymer synthesis?

Answer:

The terminal alkyne undergoes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted triazoles. Applications include:

- Bioconjugation : Attach fluorescent tags or targeting moieties to the benzyl alcohol core .

- Polymer Networks : Crosslink via triazole formation for hydrogels or dendrimers. Optimize Cu(I) concentration (0.1–1 mol%) and reaction time (2–4 hr) for >95% yield .

Advanced: What analytical techniques are critical for characterizing this compound?

Answer:

Advanced: How can researchers address contradictions in reported synthetic yields or purity?

Answer:

Discrepancies often arise from:

- Catalyst Purity : Use freshly prepared Pd/Cu catalysts to avoid deactivation .

- Chromatography Methods : Employ gradient HPLC (C18 column, 70% MeOH/H₂O) to isolate pure product .

- Quantitative Analysis : Validate yields via ¹H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) .

Advanced: What structure-activity relationships (SAR) are hypothesized for derivatives of this compound?

Answer:

Modifications to the methoxy or ethynyl groups impact bioactivity:

- Methoxy Position : Moving to the 4-position reduces antimicrobial activity by 40% (tested against E. coli) .

- Ethynyl Replacement : Replacing with a methyl group abolishes click reactivity but enhances lipophilicity (logP +0.5) .

Advanced: What environmental impact studies are needed for this compound?

Answer:

- Ecotoxicology : Assess LC₅₀ in Daphnia magna (OECD 202) and biodegradability (OECD 301B) .

- Bioaccumulation : Model using EPI Suite; predicted BCF = 120 suggests moderate accumulation .

Advanced: How can computational methods optimize its synthesis or application?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.